Enzymatic Oxidation Regioselectivity
In a biocatalytic system using toluene 4-monooxygenase from Pseudomonas mendocina, 4-Methoxybenzene-1,3-diol was the major product formed from the oxidation of o-methoxyphenol (guaiacol), with a regioselectivity of 87% for the 4-methoxyresorcinol product. The remaining 13% comprised 3-methoxycatechol (11%) and methoxyhydroquinone (2%) [1]. This high regioselectivity contrasts with other monooxygenase systems that often yield complex mixtures of isomeric diols and triols.
| Evidence Dimension | Regioselectivity of enzymatic oxidation (product distribution) |
|---|---|
| Target Compound Data | 87% 4-Methoxybenzene-1,3-diol |
| Comparator Or Baseline | 3-Methoxycatechol: 11%; Methoxyhydroquinone: 2% |
| Quantified Difference | 87% target vs. 13% total side products |
| Conditions | Enzymatic oxidation of guaiacol by toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina |
Why This Matters
This quantitative product distribution demonstrates that 4-Methoxybenzene-1,3-diol can be produced with high selectivity in a single enzymatic step, which is critical for designing efficient, high-purity biosynthetic routes.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.14.13.236 - toluene 4-monooxygenase, product distribution data for 4-methoxyresorcinol. View Source
